

9-Anthracylmethyl methacrylate chemical properties and structure

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 9-Anthracylmethyl methacrylate

Cat. No.: B043428

[Get Quote](#)

An In-depth Technical Guide to **9-Anthracylmethyl Methacrylate**: Chemical Properties and Structure

For researchers, scientists, and professionals in drug development, a thorough understanding of the chemical properties and structure of monomers is crucial for the innovation of new materials and technologies. **9-Anthracylmethyl methacrylate** (AMA) is a fluorescent, photoreactive monomer that is increasingly utilized in the development of advanced polymers for a range of applications, from optoelectronics to biomedical diagnostics. This technical guide provides a comprehensive overview of the core chemical properties, structure, and synthesis of **9-Anthracylmethyl methacrylate**.

Chemical Structure and Identification

9-Anthracylmethyl methacrylate is comprised of a methacrylate functional group attached to a 9-anthracenemethanol moiety. The bulky, aromatic anthracene group imparts unique photophysical properties to the monomer and its subsequent polymers, including fluorescence and photoreactivity.

Key Structural Features:

- Methacrylate Group: Provides the polymerizable vinyl functionality.
- Anthracene Group: A large, polycyclic aromatic hydrocarbon that is responsible for the molecule's fluorescence and allows for photochemical reactions such as [4+4] cycloaddition

upon UV irradiation.

- Ester Linkage: Connects the methacrylate and anthracene components.

The canonical SMILES representation of the molecule is

CC(=C)C(=O)OCc1c2ccccc2cc3ccccc13.

Physicochemical Properties

A summary of the key physicochemical properties of **9-Anthracenylmethyl methacrylate** is presented in the table below. These properties are essential for understanding the behavior of the monomer in various solvents and under different reaction conditions.

Property	Value	Reference
Molecular Formula	<chem>C19H16O2</chem>	[1]
Molecular Weight	276.33 g/mol	[1]
Appearance	Pale yellow solid/crystals	[1] [2]
Melting Point	80-85 °C	[1]
Boiling Point	443.0 ± 14.0 °C (Predicted)	[1] [3] [4]
Density	1.159 ± 0.06 g/cm³ (Predicted)	[1] [3]
Solubility	Soluble in Acetone, Chloroform, Dichloromethane, hot Ethanol, Ethyl Acetate	[1] [3]
Maximum Absorption (λ_{max})	249 nm	

Note: The density of the polymer, poly(**9-anthracenylmethyl methacrylate**), has been experimentally determined to be 1.21 g/cm³.[\[5\]](#)

Spectroscopic Data

Spectroscopic data is critical for the identification and characterization of **9-Anthracenylmethyl methacrylate**.

Infrared (IR) Spectroscopy

The IR spectrum of **9-Anthracenylmethyl methacrylate** exhibits characteristic peaks corresponding to its functional groups.

Wavenumber (cm ⁻¹)	Assignment
1715	C=O (Ester) stretch
1624	C=C (Vinyl) stretch
1450, 1320, 1296	C-H bends
1164, 1150	C-O (Ester) stretch
892, 740	Aromatic C-H out-of-plane bend

Data sourced from ChemicalBook.[\[6\]](#)

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H NMR spectrum provides detailed information about the proton environment in the molecule. The following chemical shifts (δ) are observed in CDCl₃:

Chemical Shift (ppm)	Multiplicity	Integration	Assignment
1.92	s	3H	Methyl (CH ₃)
5.50	s	1H	Vinyl (C=CH ₂)
6.05	s	1H	Vinyl (C=CH ₂)
6.22	s	2H	Methylene (-CH ₂ -)
7.44-7.60	m	4H	Anthracene ring
8.03	d, J=10Hz	2H	Anthracene ring
8.38	d, J=10Hz	2H	Anthracene ring
8.51	s	1H	Anthracene ring

Data sourced from ChemicalBook.[\[6\]](#)

Experimental Protocols

The synthesis of **9-Anthracynlmethyl methacrylate** is typically achieved through the esterification of 9-anthracenemethanol with methacryloyl chloride in the presence of a base. Below are two detailed experimental protocols.

Protocol 1: Synthesis in Methylene Chloride

Materials:

- 9-Anthracenemethanol (9.3g, 45mmol)
- Methylene chloride (60mL + 10mL)
- Methacryloyl chloride (8g, 77mmol)
- Triethylamine (6.0g, 59mmol)
- Anhydrous sodium sulfate
- Methanol (100mL)
- Ice-water bath
- 300mL three-necked flask with stirrer and thermometer

Procedure:

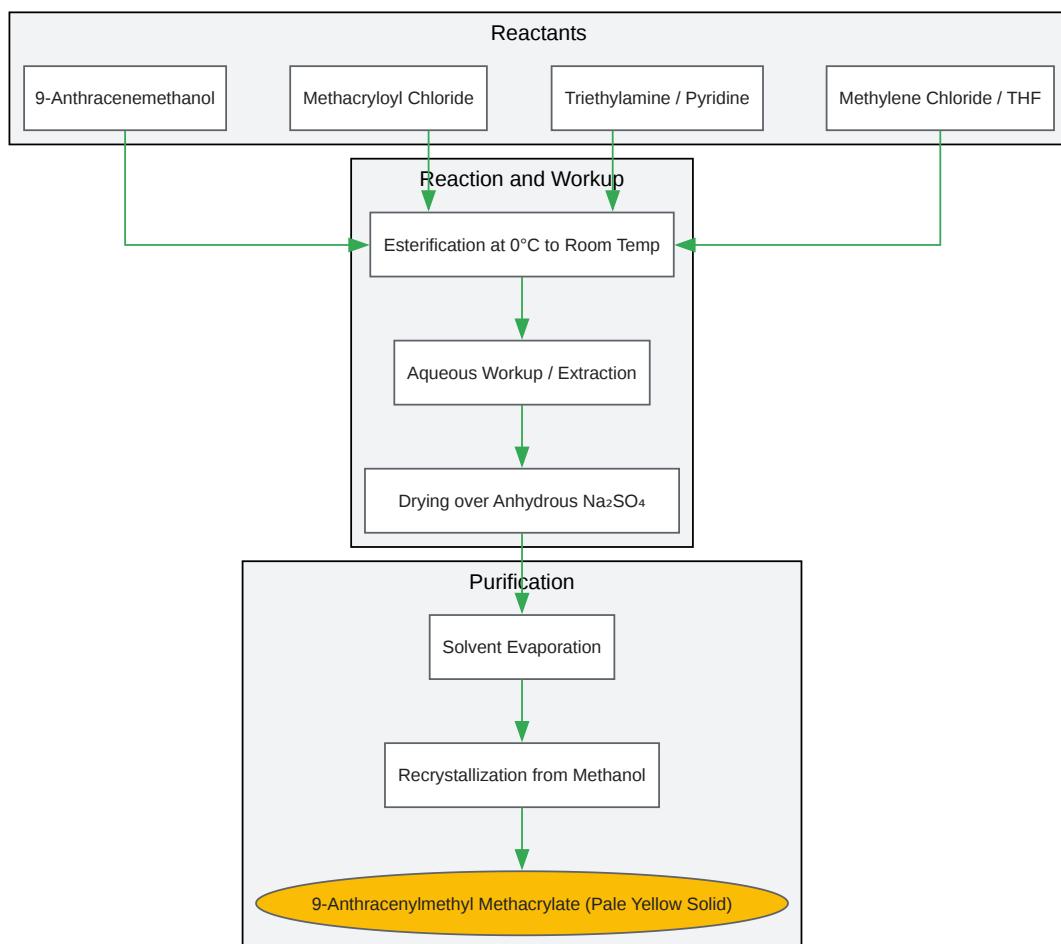
- Charge the three-necked flask with 9-anthracenemethanol (9.3g) and methylene chloride (60mL).
- Add methacryloyl chloride (8g) to the slurry.
- While cooling the flask with an ice-water bath, add a solution of triethylamine (6.0g) in methylene chloride (10mL) dropwise. The slurry will become a homogeneous solution.
- Allow the reaction to stand overnight while cooling in the ice-water bath.

- Add 30mL of water and stir to dissolve the triethylamine hydrochloride salt.
- Wash the organic layer with an additional 30mL of water.
- Dry the methylene chloride solution over anhydrous sodium sulfate.
- Filter the solution and add 100mL of methanol to induce recrystallization.
- Store the solution in a refrigerator for 2 days.
- Collect the precipitated pale yellow microcrystals by suction filtration and dry. (Yield: 7.1g, 58mol%).[6]

Protocol 2: Synthesis in Tetrahydrofuran (THF)

Materials:

- 9-Anthracenemethanol (30g)
- Freshly distilled THF (150mL)
- Triethylamine (30mL)
- Pyridine (20mL)
- Methacryloyl chloride (21mL)
- Diethyl ether (500mL)
- Aqueous HCl (1M, 150mL)
- Aqueous NaHCO₃ (5%, 150mL)
- Brine (150mL)
- Methanol for recrystallization
- Ice-water bath


Procedure:

- Dissolve 9-anthracenemethanol (30g) in freshly distilled THF (150mL).
- Add triethylamine (30mL) and pyridine (20mL) to the solution and cool to 0°C in an ice-water bath.
- Add methacryloyl chloride (21mL) dropwise.
- After the addition is complete, remove the ice-water bath and stir the mixture for 1 hour.
- Add water (75mL) to the reaction flask.
- Transfer the solution to a separatory funnel and extract with diethyl ether (500mL).
- Wash the extract sequentially with aqueous HCl (1M, 150mL), aqueous NaHCO₃ (5%, 150mL), and brine (150mL).
- Evaporate the solvent in vacuum.
- Recrystallize the product from methanol. (Yield: 21g).

Synthesis Workflow

The following diagram illustrates the general workflow for the synthesis of **9-Anthracyl methyl methacrylate**.

Synthesis of 9-Anthracyl methyl Methacrylate

[Click to download full resolution via product page](#)

Caption: A flowchart illustrating the key steps in the synthesis of **9-Anthracylmethyl methacrylate**.

Applications in Research and Development

9-Anthracylmethyl methacrylate is a valuable monomer for creating polymers with specific photophysical properties. Its applications are primarily in materials science and diagnostics.

- Fluorescent Polymers and Sensors: The anthracene moiety makes polymers derived from this monomer highly fluorescent. This property is exploited in the development of optical fiber sensors, for example, for the determination of tetracycline.[1]
- Photoreactive Materials: The ability of the anthracene groups to undergo photodimerization upon exposure to UV light is used to create cross-linked polymer networks. This has applications in the development of self-healing materials, photoresponsive hydrogels, and UV-curable coatings.
- Biomedical and Diagnostic Applications: Polymers of **9-anthracylmethyl methacrylate** (pAMMA) can be linked to the surface of nanoparticles. For instance, binding pAMMA to magnetic nanoparticles has been shown to significantly amplify the fluorescence signal for DNA detection, leading to ultrasensitive diagnostic assays.[7]
- Advanced Materials for Energy: This monomer is used in the preparation of conductive polymer binders for silicon anodes in lithium-ion batteries, which can improve battery performance.[7]

Safety and Handling

9-Anthracylmethyl methacrylate is classified as causing serious eye damage (H318).

Precautionary Measures:

- Personal Protective Equipment (PPE): Wear protective gloves, clothing, eye protection, and face protection. A dust mask (type N95 or equivalent) is also recommended.
- Handling: Obtain special instructions before use and do not handle until all safety precautions have been read and understood. Wash hands and skin thoroughly after

handling.[4]

- First Aid:
 - Eyes: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical advice.[4]
 - Skin: Wash off with soap and plenty of water.
 - Inhalation: Move the person into fresh air.
 - Ingestion: Rinse mouth with water. Never give anything by mouth to an unconscious person.[4]
- Storage: Store in a cool, dry, and well-ventilated place. Keep the container tightly closed. The compound is light-sensitive.[4] It should be stored locked up.[4]

This technical guide provides a foundational understanding of **9-Anthracenylmethyl methacrylate** for professionals engaged in chemical research and development. The unique combination of a polymerizable methacrylate group and a photoreactive, fluorescent anthracene core makes it a versatile building block for a new generation of advanced materials.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 9-Anthracenylmethyl methacrylate | 31645-35-9 [chemicalbook.com]
- 2. polysciences.com [polysciences.com]
- 3. chembk.com [chembk.com]
- 4. chemicalbook.com [chemicalbook.com]
- 5. mdpi.com [mdpi.com]
- 6. 9-Anthracenylmethyl methacrylate synthesis - chemicalbook [chemicalbook.com]

- 7. 9-Anthracyl methyl methacrylate from SPECIFIC POLYMERS [specificpolymers.com]
- To cite this document: BenchChem. [9-Anthracyl methyl methacrylate chemical properties and structure]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b043428#9-anthracyl-methyl-methacrylate-chemical-properties-and-structure]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com